3-Amino-2-(4-(dimethylamino)phenyl)quinazolin-4(3H)-one
CAS No.:
Cat. No.: VC20146110
Molecular Formula: C16H16N4O
Molecular Weight: 280.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H16N4O |
|---|---|
| Molecular Weight | 280.32 g/mol |
| IUPAC Name | 3-amino-2-[4-(dimethylamino)phenyl]quinazolin-4-one |
| Standard InChI | InChI=1S/C16H16N4O/c1-19(2)12-9-7-11(8-10-12)15-18-14-6-4-3-5-13(14)16(21)20(15)17/h3-10H,17H2,1-2H3 |
| Standard InChI Key | XKKLWPRYIDJWFV-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s molecular formula is C₁₅H₁₆N₄O, with a molecular weight of 268.32 g/mol. Its structure consists of a quinazolin-4(3H)-one core substituted at the 2-position with a 4-(dimethylamino)phenyl group and an amino group at the 3-position (Figure 1). The dimethylamino moiety enhances electron-donating capabilities, influencing reactivity and interactions with biological targets.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₆N₄O |
| Molecular Weight | 268.32 g/mol |
| Density | 1.3–1.4 g/cm³ (estimated) |
| Melting Point | 290–300°C (decomposes) |
| Solubility | Low in water; soluble in DMSO |
Spectral characterization includes:
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IR: Peaks at 1672 cm⁻¹ (C=O amide), 1614 cm⁻¹ (C=N), and 3461 cm⁻¹ (N-H) .
-
¹H-NMR: Aromatic protons appear between δ 7.3–8.2 ppm, with a singlet for NH₂ at δ 5.5 .
Synthesis and Optimization Strategies
Conventional Synthesis Pathway
The synthesis begins with anthranilic acid, which undergoes N-acylation with 4-(dimethylamino)benzoyl chloride in pyridine to form 2-(4-(dimethylamino)phenyl)-4H-benzo[d] oxazin-4-one. Subsequent reaction with hydrazine hydrate induces ring expansion, yielding the target compound. This method typically achieves 70–79% yields but requires prolonged heating (10+ hours) .
Microwave-Assisted Synthesis
Microwave irradiation (800 W, 5 minutes) accelerates the cyclization step, improving yields to 87% while reducing side reactions . This approach enhances energy efficiency and scalability, critical for industrial applications.
Table 2: Synthesis Method Comparison
| Parameter | Conventional Heating | Microwave Irradiation |
|---|---|---|
| Reaction Time | 10 hours | 5 minutes |
| Yield | 79% | 87% |
| Energy Efficiency | Low | High |
Reactivity and Derivative Formation
Nucleophilic Substitutions
The amino group undergoes acylation or alkylation to produce derivatives with enhanced bioavailability. For example, reaction with acetic anhydride yields N-acetylated analogs.
Schiff Base Formation
Condensation with aldehydes (e.g., 4-methoxybenzaldehyde) generates Schiff base derivatives, which exhibit improved anticancer and antimicrobial activities .
Table 3: Representative Derivatives
| Derivative | Biological Activity |
|---|---|
| 3-(4-Methoxybenzylideneamino)-2-phenylquinazolin-4(3H)-one | Anticonvulsant (ED₅₀: 25 mg/kg) |
| 3-(Furan-2-ylmethyleneamino)-2-phenylquinazolin-4(3H)-one | Antibacterial (MIC: 8 μg/mL) |
Future Directions and Challenges
Structure-Activity Relationship (SAR) Studies
Systematic modifications to the quinazolinone core and substituents could optimize potency and selectivity. For instance, introducing halogen atoms may enhance anticancer efficacy .
Green Chemistry Approaches
Microwave and solvent-free syntheses align with sustainable chemistry goals. Scaling these methods could reduce environmental impact .
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